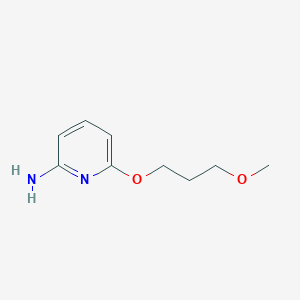

6-(3-Methoxypropoxy)pyridin-2-amine

Description

Contextualization within Pyridine (B92270) Chemistry and Alkyl Ether Amines

Pyridine, a heterocyclic organic compound with the formula C₅H₅N, is a fundamental scaffold in chemistry. chemicalbook.com Its structure is analogous to benzene, with one CH group replaced by a nitrogen atom. This substitution makes the ring electron-deficient and gives it distinct chemical properties. The reactivity of the pyridine ring can be significantly modulated by the introduction of substituents.

In 6-(3-Methoxypropoxy)pyridin-2-amine, two key functional groups dictate its chemical character:

The 2-amino group (-NH₂): This group is a strong electron-donating group, which increases the electron density of the pyridine ring and influences its reactivity in substitution reactions. The amino group also provides a site for a wide range of chemical transformations, such as acylation, alkylation, and participation in C-N coupling reactions. matrix-fine-chemicals.com

The 6-(3-methoxypropoxy) group: This is an alkoxy group, which also acts as an electron-donating group. The flexible ether chain can enhance the solubility of the molecule in organic solvents and can influence intermolecular interactions and binding properties when incorporated into larger structures.

The combination of these groups makes this compound a bifunctional building block. It belongs to the class of alkyl ether aminopyridines, which are valued for their ability to serve as versatile intermediates in the synthesis of pharmaceuticals and functional materials.

Overview of Synthetic and Methodological Research Interest

While dedicated publications on the synthesis of this compound are not extensively detailed in the literature, its preparation can be achieved through established and reliable methods in pyridine chemistry. mdpi.com The most common strategies involve the sequential substitution of di-halogenated pyridines.

A plausible and widely used approach is nucleophilic aromatic substitution (SNAr), starting from an appropriate precursor like 2,6-dichloropyridine (B45657) or 2,6-dibromopyridine. The synthesis would likely proceed in two main steps:

Alkoxylation: The first step involves the reaction of the dihalopyridine with the sodium or potassium salt of 3-methoxypropan-1-ol. This reaction substitutes one of the halogen atoms with the methoxypropoxy group.

Amination: The remaining halogen atom is then replaced by an amino group. This can be accomplished through various catalytic methods, such as the copper-catalyzed amination with aqueous ammonia (B1221849) or a Buchwald-Hartwig amination. mdpi.comrsc.org

The synthesis of related methoxypyridine derivatives often follows similar pathways, for instance, by reacting a dibromo-aminopyridine with sodium methoxide (B1231860) to install the ether group. chemsrc.com Another related intermediate, (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol, is used in the preparation of ulcer inhibitors, highlighting the utility of the methoxypropoxy-substituted pyridine core in medicinal chemistry. pharmaffiliates.comchemicalbook.com

| Route | Starting Material | Key Reagents | Description |

|---|---|---|---|

| Sequential SNAr | 2,6-Dichloropyridine | 1. 3-methoxypropan-1-ol, NaH 2. Ammonia source, catalyst (e.g., Cu₂O) rsc.org | Stepwise displacement of chloride ions, first with the alkoxide and then with an amine source. |

| O-Alkylation | 6-Aminopyridin-2-ol | 1-Bromo-3-methoxypropane (B1268092), Base (e.g., K₂CO₃) | Direct alkylation of the hydroxyl group of the pyridinone tautomer. |

Significance in Chemical Synthesis and Advanced Material Precursors

The primary significance of this compound lies in its role as a versatile chemical intermediate. The presence of a nucleophilic amino group allows for straightforward derivatization to form amides, sulfonamides, or to participate in carbon-nitrogen bond-forming reactions to construct more elaborate molecular architectures.

In medicinal chemistry , substituted aminopyridines are considered "privileged scaffolds" because they are frequently found in biologically active compounds. For example, derivatives of the isomeric 6-methoxypyridin-3-amine have been synthesized and investigated as PET imaging agents for detecting α-synuclein aggregates in Parkinson's disease. mdpi.com Similarly, other substituted aminopyridines are used as precursors for hair dyes and other consumer products. europa.eu The specific 3-methoxypropoxy side chain in the title compound can be used to fine-tune critical drug-like properties such as solubility, lipophilicity, and metabolic stability.

In materials science , aminopyridines can serve as ligands to coordinate with metal ions. The resulting metal complexes can exhibit interesting catalytic, optical, or magnetic properties. The Schiff base formed by condensing 6-methoxypyridin-3-amine with an aldehyde, for instance, has been used to create cobalt(II) and copper(II) complexes with antimicrobial activity. semanticscholar.org The flexible ether tail of this compound could influence the packing and morphology of such materials in the solid state.

Structure

3D Structure

Properties

Molecular Formula |

C9H14N2O2 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

6-(3-methoxypropoxy)pyridin-2-amine |

InChI |

InChI=1S/C9H14N2O2/c1-12-6-3-7-13-9-5-2-4-8(10)11-9/h2,4-5H,3,6-7H2,1H3,(H2,10,11) |

InChI Key |

RWUKIUJRYRWPGR-UHFFFAOYSA-N |

Canonical SMILES |

COCCCOC1=CC=CC(=N1)N |

Origin of Product |

United States |

Synthetic Methodologies for 6 3 Methoxypropoxy Pyridin 2 Amine

Established Synthetic Pathways

The traditional synthesis of 6-(3-methoxypropoxy)pyridin-2-amine and related 2-amino-6-alkoxypyridines generally relies on a series of well-established reactions. These pathways typically involve the sequential introduction of the amino and alkoxy groups onto a pre-existing pyridine (B92270) scaffold. The two main strategies involve either the etherification of a hydroxypyridine precursor followed by amination, or the amination of a dihalopyridine followed by etherification.

Precursor Synthesis and Functionalization Strategies

The synthesis of the target compound often commences with readily available dichloropyridines. A common and versatile starting material is 2,6-dichloropyridine (B45657). The differential reactivity of the chlorine atoms allows for a stepwise functionalization.

One key precursor that can be synthesized from 2,6-dichloropyridine is 2-amino-6-chloropyridine. This transformation can be achieved through ammonolysis, where 2,6-dichloropyridine is treated with aqueous ammonia (B1221849) in a solvent like methanol (B129727) at elevated temperatures and pressures. Another approach involves the reaction with hydrazine (B178648) hydrate (B1144303) to form a hydrazino intermediate, which is subsequently reduced to the amino group.

Amination Reactions in Pyridine Ring Systems

The introduction of an amino group at the C2 position of a pyridine ring is a fundamental transformation. A classic method is the Chichibabin reaction, which involves the direct amination of pyridines using sodium amide in an inert solvent. However, this reaction often requires harsh conditions and may lack regioselectivity in highly substituted pyridines.

A more controlled and widely used method is the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, typically a halogen, at the C2 position. For instance, a precursor such as 2-chloro-6-(3-methoxypropoxy)pyridine can be aminated using ammonia or a protected amine source. The reaction is often catalyzed by a copper salt, which facilitates the carbon-nitrogen bond formation.

Another strategy involves the conversion of a pyridine N-oxide to a 2-aminopyridine (B139424). The N-oxide can be activated with an agent like tosyl chloride, making the C2 position more susceptible to nucleophilic attack by an amine.

Etherification Routes for Alkoxy Substituents on Pyridines

The Williamson ether synthesis is a cornerstone for forming the ether linkage in this compound. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

In the context of synthesizing the target molecule, a plausible route involves the etherification of 2-amino-6-hydroxypyridine (B123244). The hydroxyl group is first deprotonated with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding pyridinoxide. This intermediate is then reacted with 1-bromo-3-methoxypropane (B1268092) to yield this compound. The choice of solvent and temperature is crucial for optimizing the reaction yield and minimizing side reactions.

Alternatively, the 3-methoxypropoxy group can be introduced via nucleophilic substitution on a dihalopyridine precursor. For example, reacting 2,6-dichloropyridine with 3-methoxypropan-1-ol in the presence of a strong base can selectively form 2-chloro-6-(3-methoxypropoxy)pyridine. This intermediate can then undergo amination as described previously.

| Precursor | Reagent | Product | Reaction Type |

| 2,6-Dichloropyridine | NH₃/Methanol | 2-Amino-6-chloropyridine | Ammonolysis |

| 2-Amino-6-hydroxypyridine | 1-Bromo-3-methoxypropane, Base | This compound | Williamson Ether Synthesis |

| 2-Chloro-6-(3-methoxypropoxy)pyridine | Ammonia, Cu catalyst | This compound | Nucleophilic Aromatic Substitution |

Novel Synthetic Approaches and Innovations

Recent advancements in organic synthesis have led to the development of more efficient, selective, and sustainable methods for constructing substituted pyridines. These novel approaches often utilize catalysis and adhere to the principles of green chemistry.

Catalytic Methods in Synthesis of Pyridyl Ethers

Modern cross-coupling reactions have provided powerful tools for the formation of carbon-oxygen bonds in aryl and heteroaryl ethers. Palladium-catalyzed and copper-catalyzed reactions are at the forefront of these developments. For the synthesis of pyridyl ethers, a common approach is the coupling of a halopyridine with an alcohol.

For instance, the synthesis of this compound could potentially be achieved through a copper-catalyzed coupling of 2-amino-6-bromopyridine (B113427) with 3-methoxypropan-1-ol. The use of a suitable ligand, such as a diamine, can enhance the efficiency and selectivity of the catalytic system. These methods often proceed under milder conditions compared to traditional Williamson ether synthesis and exhibit a broader substrate scope.

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, this can be achieved through several strategies.

One-pot, multi-component reactions represent a highly efficient and atom-economical approach to pyridine synthesis. ontosight.aigoogle.comnih.gov These reactions combine multiple starting materials in a single reaction vessel to form a complex product, minimizing waste and purification steps. While a direct one-pot synthesis for the target molecule is not yet established, the development of such a process from simple, readily available precursors would be a significant advancement.

The use of microwave-assisted synthesis is another green chemistry tool that can accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods. ontosight.ainih.gov The application of microwave irradiation to the etherification or amination steps in the synthesis of this compound could offer a more sustainable alternative to traditional protocols.

Furthermore, the replacement of hazardous solvents and reagents with more environmentally benign alternatives is a key aspect of green chemistry. For example, exploring water or other green solvents as the reaction medium for the synthesis steps would contribute to a more sustainable process. The use of solid-supported catalysts that can be easily recovered and recycled also aligns with these principles.

| Green Chemistry Approach | Application in Synthesis | Potential Benefits |

| One-Pot Reactions | Combining multiple steps into a single process | Reduced waste, time, and energy |

| Microwave-Assisted Synthesis | Accelerating etherification and amination steps | Faster reactions, higher yields, less energy |

| Use of Green Solvents | Replacing hazardous solvents with water or others | Reduced environmental impact and toxicity |

| Recyclable Catalysts | Employing solid-supported catalysts | Simplified purification and catalyst reuse |

Flow Chemistry Applications for Scalable Synthesis

The adaptation of synthetic methodologies for this compound to continuous flow chemistry offers significant advantages for scalable synthesis, including enhanced safety, improved heat and mass transfer, and greater reproducibility. While specific flow chemistry protocols for this exact compound are not extensively documented in publicly available literature, the principles can be extrapolated from similar transformations on pyridine scaffolds.

A plausible flow-based synthesis would involve pumping a solution of a suitable precursor, such as 2-amino-6-chloropyridine, and a solution of the sodium salt of 3-methoxypropan-1-ol through a heated packed-bed reactor. The reactor could be filled with a solid-supported base or catalyst to facilitate the nucleophilic aromatic substitution. The use of a flow reactor allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can be optimized to maximize yield and minimize byproduct formation. The continuous nature of the process also facilitates in-line purification, potentially through the use of scavenger resins or continuous crystallization, to afford the desired product in high purity.

The Buchwald-Hartwig amination, a powerful method for C-N bond formation, has also been successfully adapted to flow conditions. rsc.org A flow process for the synthesis of this compound could, therefore, involve the reaction of 2-chloro-6-(3-methoxypropoxy)pyridine with an ammonia source in the presence of a palladium catalyst and a suitable ligand, pumped through a heated microreactor. The prevention of clogging by precipitated salts is a key challenge in such flow systems, which can be addressed by using soluble organic bases or specialized reactor designs that incorporate acoustic irradiation to keep solids in suspension. rsc.orgchemrxiv.org

Regioselectivity and Chemoselectivity Considerations in Synthesis

The successful synthesis of this compound hinges on achieving high regioselectivity and chemoselectivity in the key substitution reactions. Starting from a precursor like 2,6-dichloropyridine, the order of introduction of the amino and the 3-methoxypropoxy groups is critical.

Route 1: Amination followed by Alkoxylation

In this route, 2,6-dichloropyridine is first subjected to amination. The direct amination of 2,6-dichloropyridine with ammonia or a protected amine can be challenging and may require harsh conditions. psu.edu A more controlled approach is the Buchwald-Hartwig amination, which allows for the use of milder conditions and offers good control over regioselectivity. bristol.ac.ukwuxiapptec.com The reaction of 2,6-dichloropyridine with a suitable amine source, such as benzophenone (B1666685) imine followed by hydrolysis, can selectively yield 2-amino-6-chloropyridine. The presence of the amino group at the C-2 position then directs the subsequent nucleophilic aromatic substitution of the remaining chlorine atom at the C-6 position by the sodium salt of 3-methoxypropan-1-ol. The electron-donating nature of the amino group can facilitate this second substitution.

Route 2: Alkoxylation followed by Amination

Alternatively, the 3-methoxypropoxy group can be introduced first. The reaction of 2,6-dichloropyridine with the sodium salt of 3-methoxypropan-1-ol can lead to a mixture of mono- and di-substituted products. Controlling the stoichiometry and reaction conditions is crucial to favor the formation of 2-chloro-6-(3-methoxypropoxy)pyridine. The subsequent amination of this intermediate at the C-2 position can then be achieved, for example, through a palladium-catalyzed cross-coupling reaction.

The regioselectivity in nucleophilic aromatic substitution on dihalopyridines is influenced by both electronic and steric factors. The pyridine nitrogen atom activates the C-2 and C-4 positions towards nucleophilic attack. In the case of 2,6-dihalopyridines, both positions are activated. The presence of other substituents on the ring can further influence the site of attack. For instance, an electron-withdrawing group at the C-3 position would preferentially activate the C-2 position for nucleophilic attack. stackexchange.com

Chemoselectivity is also a key consideration, particularly when dealing with functional groups that could potentially react under the chosen conditions. For example, in the Williamson ether synthesis step, the choice of base is important to avoid any unwanted side reactions with other functional groups present in the molecule.

Optimization of Reaction Conditions and Yields for Industrial and Laboratory Scale

The optimization of reaction conditions is crucial to maximize the yield and purity of this compound, both on a laboratory and industrial scale.

For the Williamson ether synthesis step, where the 3-methoxypropoxy group is introduced, key parameters to optimize include the choice of base, solvent, temperature, and reaction time. youtube.combyjus.comwikipedia.orgchemistrytalk.orgmasterorganicchemistry.com Strong bases like sodium hydride or potassium tert-butoxide are often effective in deprotonating the alcohol, but milder bases like potassium carbonate may be preferred for substrates with base-sensitive functional groups. The solvent choice is also critical; polar aprotic solvents like DMF or DMSO can accelerate the reaction rate. chemistrytalk.org

Table 1: Optimization of Williamson Ether Synthesis Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Base | NaH | K₂CO₃ | Cs₂CO₃ |

| Solvent | THF | DMF | Acetonitrile |

| Temperature | Room Temp | 60 °C | 80 °C |

| Yield | Moderate | Good | High |

For the Buchwald-Hartwig amination step, the choice of palladium precursor, ligand, base, and solvent all significantly impact the reaction outcome. chemrxiv.orgbristol.ac.ukwuxiapptec.com A variety of phosphine-based ligands have been developed, with sterically hindered biaryl phosphine (B1218219) ligands often showing high activity. The base is also a critical component, with common choices including sodium tert-butoxide, potassium phosphate, and cesium carbonate. The optimization of these parameters can be efficiently carried out using high-throughput screening techniques. chemrxiv.org

Table 2: Optimization of Buchwald-Hartwig Amination Conditions

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Pd Source | Pd₂(dba)₃ | Pd(OAc)₂ | PdCl₂(dppf) |

| Ligand | XPhos | SPhos | RuPhos |

| Base | NaOtBu | K₃PO₄ | Cs₂CO₃ |

| Solvent | Toluene | Dioxane | THF |

| Yield | Varies | Varies | Varies |

For industrial-scale production, factors such as cost of reagents, process safety, and waste generation become paramount. The development of a robust and scalable process often involves moving from batch to continuous flow manufacturing to address these challenges. youtube.com The optimization in a flow setting would focus on parameters like flow rate, reactor temperature, and catalyst loading to achieve a high space-time yield.

Chemical Reactivity and Transformations of 6 3 Methoxypropoxy Pyridin 2 Amine

Reactions at the Pyridine (B92270) Nitrogen Atom

The endocyclic nitrogen of the pyridine ring is a key center of basicity and a site for coordination with metal ions. Its reactivity is modulated by the electronic contributions of the substituents on the ring.

Protonation and Lewis Basicity Studies

The 2-aminopyridine (B139424) scaffold contains two basic nitrogen atoms: the endocyclic pyridine nitrogen and the exocyclic amino nitrogen. In acidic conditions, protonation preferentially occurs at the nitrogen atom within the pyridine ring. sapub.orgvot.pl This is because the lone pair of electrons on the pyridine nitrogen resides in an sp² hybrid orbital, which is orthogonal to the aromatic π-system and thus does not disrupt the ring's aromaticity upon protonation. vot.pl In contrast, protonation of the exocyclic amino group would involve its lone pair, which can participate in resonance with the ring, leading to a loss of this stabilizing interaction.

The basicity of the pyridine nitrogen in 6-(3-methoxypropoxy)pyridin-2-amine is expected to be enhanced compared to unsubstituted 2-aminopyridine. The 3-methoxypropoxy group at the C6 position is an electron-donating group (EDG) through the +R (resonance) effect of the oxygen atom. This EDG increases the electron density on the pyridine ring, making the endocyclic nitrogen a stronger Lewis base and more susceptible to protonation.

The protonation equilibrium can be represented as follows:

Studies on related aminopyridines confirm that the position and nature of substituents significantly impact basicity. For instance, the pKa of 2-aminopyridine is 6.86, while 4-aminopyridine, where the amino group's electron-donating effect more effectively stabilizes the protonated ring nitrogen, has a pKa of 9.17. The alkoxy group at the 6-position in the target molecule is anticipated to result in a pKa value higher than that of unsubstituted 2-aminopyridine.

Coordination Chemistry with Transition Metal Centers

2-Aminopyridine and its derivatives are versatile ligands in coordination chemistry, capable of binding to transition metals in several modes. researchgate.netnih.gov The most common coordination is as a monodentate ligand through the more basic pyridine nitrogen atom. pvpcollegepatoda.orgrsc.org However, after deprotonation of the amino group, they can also act as bidentate chelating ligands, forming stable complexes with a variety of transition metals, including ruthenium, iron, copper, and cadmium. researchgate.netpvpcollegepatoda.orgrsc.org

For this compound, coordination as a neutral monodentate ligand would primarily involve the pyridine nitrogen. The bulky 3-methoxypropoxy group at the C6 position may introduce steric hindrance, potentially influencing the geometry of the resulting metal complex.

Upon deprotonation, the resulting aminopyridinate anion is a potent bidentate ligand, coordinating through both the pyridine nitrogen and the amido nitrogen. Research on sterically hindered aminopyridinato ligands has shown they can stabilize metals in unusual oxidation states and control metal-to-ligand stoichiometry. nih.gov The reaction of 2-aminopyridine derivatives with metal carbonyls, such as [Ru₃(CO)₁₂], leads to the formation of polynuclear clusters where the aminopyridinate ligand bridges multiple metal centers. rsc.org It is expected that this compound would form similar stable complexes with various transition metal salts. ekb.egresearchgate.net

Table 1: Representative Transition Metal Complexes with Aminopyridine Ligands This table illustrates the types of complexes that could be formed with this compound based on known reactivity of similar ligands.

| Metal Precursor | Aminopyridine Ligand | Resulting Complex Type | Coordination Mode | Reference |

| [Ru₃(CO)₁₂] | 2-Anilinopyridine | Hydrido trinuclear cluster | Bridging, bidentate (N,N') | rsc.org |

| Cu(II) salts | 4-Aminopyridine | Mononuclear square pyramidal | Monodentate (Pyridine-N) | pvpcollegepatoda.org |

| FeBr₂ | Bulky 2-aminopyridine | Dimeric, halide-bridged | Monodentate (Pyridine-N) | nih.gov |

| ScCl₃ | Bulky 2-aminopyridine | Mononuclear dichloride | Bidentate (N,N') | nih.gov |

Reactions Involving the Amino Group

The exocyclic amino group at the C2 position is a primary aromatic amine and thus exhibits characteristic reactivity, serving as a nucleophile in a variety of chemical transformations.

Acylation, Alkylation, and Sulfonylation Reactions

The primary amino group of this compound readily undergoes reactions with electrophilic reagents.

Acylation: The amino group can be acylated by reacting with acid chlorides, anhydrides, or esters to form the corresponding amides. This reaction is typically performed in the presence of a base to neutralize the acid byproduct. For example, acylation of various aminopyridines with endic anhydride (B1165640) occurs chemoselectively at the exocyclic amino group. mdpi.com Similarly, photoredox-catalyzed acylation has been used to synthesize 6-acyl phenanthridines from related precursors. researchgate.net

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides or through reductive amination. A facile method for N-monoalkylation involves the reaction of an aminopyridine with a carboxylic acid and sodium borohydride, which provides the corresponding N-alkylaminopyridine in good yields under mild conditions. wikipedia.org

Sulfonylation: The amino group can be converted to a sulfonamide by reaction with a sulfonyl chloride, typically in the presence of a base like pyridine. This reaction is fundamental in the synthesis of sulfa drugs, such as sulfapyridine, which was one of the first antibacterial medications and is derived from 2-aminopyridine. nih.gov

Condensation Reactions and Heterocycle Formation

The nucleophilic amino group of 2-aminopyridine derivatives is a valuable building block for the synthesis of fused heterocyclic systems. It can participate in condensation reactions with a wide array of bifunctional electrophiles.

For instance, 2-aminopyridines react with β-ketoesters to form pyridopyrimidines, and with α,β-unsaturated ketones to yield dihydropyridopyrimidines. Multicomponent reactions (MCRs) are particularly powerful for constructing complex molecular scaffolds from simple precursors in a single step. 2-Aminopyridine derivatives are frequently used in MCRs to synthesize a diverse range of nitrogen-containing heterocycles. libretexts.org

Table 2: Examples of Heterocycle Synthesis from Aminopyridine Derivatives

| Reagent(s) | Resulting Heterocycle | Reaction Type |

| β-Ketoester | Pyrido[1,2-a]pyrimidin-4-one | Condensation/Cyclization |

| 1,3-Diketone | Pyrido[1,2-a]pyrimidinium salt | Condensation/Cyclization |

| α-Haloketone | Imidazo[1,2-a]pyridine | Condensation/Cyclization |

| Isothiocyanate | N-Pyridylthiourea | Addition |

Diazotization and Subsequent Transformations

As a primary aromatic amine, the amino group of this compound can be converted into a diazonium salt upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0–5 °C).

The resulting pyridine-2-diazonium salt is an important synthetic intermediate, although often less stable than benzenediazonium (B1195382) salts. It can undergo a variety of subsequent transformations, known as Sandmeyer-type reactions, where the diazonium group is replaced by various nucleophiles. These reactions provide a pathway to introduce a range of functional groups at the C2 position that are otherwise difficult to install.

Common transformations include:

Hydroxylation: Reaction with water upon warming yields the corresponding 2-hydroxypyridine (B17775) derivative (which exists in equilibrium with its 2-pyridone tautomer).

Halogenation: Treatment with copper(I) halides (CuCl, CuBr) or potassium iodide (KI) introduces chloro, bromo, or iodo substituents, respectively.

Cyanation: Reaction with copper(I) cyanide yields the 2-cyanopyridine (B140075) derivative.

These transformations significantly expand the synthetic utility of this compound, allowing for the creation of a diverse library of 2,6-disubstituted pyridine derivatives.

Reactivity of the Pyridine Ring System

The pyridine ring in this compound is rendered electron-rich by the presence of the amino group at the 2-position and the alkoxy group at the 6-position, which act as electron-donating groups. This electronic nature primarily directs the regioselectivity of substitution reactions.

The electron-donating amino and alkoxy groups strongly activate the pyridine ring towards electrophilic attack, preferentially at the positions ortho and para to these substituents. Consequently, electrophilic aromatic substitution reactions are expected to occur primarily at the 3- and 5-positions of the pyridine ring. Common electrophilic substitution reactions for activated pyridines include nitration, halogenation, and sulfonation.

For instance, halogenation of similarly substituted 2-aminopyridines often proceeds readily. Bromination, for example, can be achieved using reagents like N-bromosuccinimide (NBS), typically yielding the 3,5-dibrominated product due to the strong activation from the amino group.

| Reaction | Reagent | Typical Position of Substitution |

| Bromination | N-Bromosuccinimide (NBS) | 3- and 5-positions |

| Nitration | Nitric Acid/Sulfuric Acid | 3- and/or 5-position |

While the electron-rich nature of the pyridine ring in this compound generally disfavors nucleophilic aromatic substitution, such reactions can be induced if a suitable leaving group is present on the ring. For example, if the amino group were transformed into a better leaving group, such as a diazonium salt, or if a halogen were introduced at the 3- or 5-position, nucleophilic displacement could become feasible.

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyridine rings. In the context of this compound, C-H activation or the introduction of a halide (C-X bond) would be necessary precursors to many common cross-coupling reactions.

Should a halogen, such as bromine or iodine, be introduced at the 3- or 5-position, a variety of palladium-catalyzed cross-coupling reactions could be envisioned. These include the Suzuki coupling for the introduction of aryl or vinyl groups, the Sonogashira coupling for the installation of alkynyl moieties, and the Buchwald-Hartwig amination for the formation of C-N bonds.

| Coupling Reaction | Catalyst/Reagents | Bond Formed | Required Precursor |

| Suzuki Coupling | Pd catalyst, Base, Boronic acid/ester | C-C | Halogenated pyridine |

| Sonogashira Coupling | Pd/Cu catalyst, Base, Terminal alkyne | C-C (sp) | Halogenated pyridine |

| Buchwald-Hartwig | Pd catalyst, Base, Amine | C-N | Halogenated pyridine |

Transformations of the Methoxypropoxy Side Chain

The methoxypropoxy side chain offers additional sites for chemical modification, primarily involving the ether linkages.

The ether bonds within the methoxypropoxy group can be cleaved under specific conditions. The aryl ether linkage (pyridine-O-CH2) is generally more robust than the alkyl ether linkage (CH2-O-CH3). Cleavage of the terminal methoxy (B1213986) group can often be achieved with strong acids like hydrobromic acid (HBr) or boron tribromide (BBr3), which would convert it to a primary alcohol. Cleavage of the ether bond connecting the side chain to the pyridine ring would require more forcing conditions and could potentially lead to the formation of 6-hydroxypyridin-2-amine.

Assuming the terminal methoxy group is cleaved to a primary alcohol, this new functional group can undergo a variety of subsequent transformations. Oxidation of the primary alcohol could yield an aldehyde or a carboxylic acid, depending on the oxidant used. The alcohol could also be converted to a leaving group, such as a tosylate or a halide, to enable nucleophilic substitution reactions for the introduction of other functionalities.

| Initial Transformation | Reagent | Product Functional Group | Potential Subsequent Reactions |

| Ether Cleavage | BBr3 or HBr | Primary Alcohol | Oxidation, Tosylation, Halogenation |

| Oxidation | PCC | Aldehyde | Wittig reaction, Reductive amination |

| Oxidation | KMnO4 | Carboxylic Acid | Esterification, Amide coupling |

Mechanistic Investigations of Key Chemical Reactions of this compound Remain Largely Undocumented in Publicly Available Research

Detailed mechanistic investigations into the key chemical reactions of this compound are not extensively available in the public domain. While the general reactivity of aminopyridines is understood, specific kinetic, spectroscopic, and computational data for this particular compound are scarce, preventing a thorough analysis of its reaction mechanisms.

The chemical reactivity of this compound is dictated by the interplay of its structural features: the electron-donating amino group, the pyridine ring, and the methoxypropoxy substituent. The amino group at the 2-position and the alkoxy group at the 6-position are expected to activate the pyridine ring towards electrophilic substitution and influence the nucleophilicity of the ring nitrogen and the exocyclic amino group.

Key transformations anticipated for this molecule would include:

Electrophilic Aromatic Substitution: The electron-rich nature of the pyridine ring, enhanced by the amino and alkoxy substituents, suggests that electrophilic substitution reactions such as halogenation, nitration, and sulfonation could occur. The positions of substitution would be directed by the combined influence of the existing groups. Mechanistically, these reactions would likely proceed through a standard electrophilic aromatic substitution (SEAr) pathway, involving the formation of a sigma complex (arenium ion) intermediate. However, without experimental or computational data, the precise regioselectivity and the stability of the intermediates for this specific molecule remain speculative.

Nucleophilic Reactions of the Amino Group: The primary amino group is a key site for nucleophilic attack. It can react with a variety of electrophiles, including acylating agents (e.g., acid chlorides, anhydrides) to form amides, and alkylating agents to form secondary and tertiary amines. These reactions are fundamental in synthetic chemistry for building more complex molecular architectures. The mechanism of these reactions would typically follow a nucleophilic addition or addition-elimination pathway.

Reactions involving the Pyridine Nitrogen: The lone pair of electrons on the pyridine ring nitrogen allows it to act as a base and a nucleophile. It can be protonated by acids or alkylated to form pyridinium (B92312) salts.

While these general reaction pathways can be postulated based on the known chemistry of aminopyridines, the specific influence of the 3-methoxypropoxy group on the reaction rates, regioselectivity, and the stability of intermediates has not been detailed in accessible scientific literature. Detailed mechanistic studies, which would involve kinetic analysis, the use of isotopic labeling, spectroscopic observation of intermediates (e.g., via NMR or trapping experiments), and computational modeling (e.g., Density Functional Theory calculations), are necessary to provide a comprehensive understanding of the chemical behavior of this compound.

The absence of such detailed research findings in the public domain precludes the creation of data tables and a thorough discussion on the mechanistic investigations of its key chemical reactions as requested.

Advanced Spectroscopic Characterization of 6 3 Methoxypropoxy Pyridin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural elucidation of organic molecules. For 6-(3-methoxypropoxy)pyridin-2-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete picture of its proton and carbon framework, as well as the spatial relationships between atoms.

High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

High-resolution 1D NMR (¹H and ¹³C) provides initial information on the chemical environment of each unique proton and carbon atom in the molecule. The predicted chemical shifts are influenced by the electron-donating effects of the amino and methoxypropoxy groups and the electronic nature of the pyridine (B92270) ring.

For a definitive assignment of these resonances, 2D NMR experiments are indispensable. youtube.comsdsu.edu

Correlation SpectroscopY (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.eduresearchgate.net For this compound, COSY would show correlations between the adjacent protons on the pyridine ring and within the methoxypropoxy side chain.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹JCH). columbia.edu This is a powerful tool for assigning the carbon signals based on their attached protons. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): This technique maps long-range (typically 2-3 bonds) correlations between protons and carbons (ⁿJCH, where n > 1). columbia.edu HMBC is crucial for piecing together the molecular skeleton by connecting fragments identified by COSY and HSQC. For instance, it would show correlations between the protons of the propoxy chain and the carbon atoms of the pyridine ring, confirming their connectivity.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 2 | - | ~158.0 | H3 → C2, H4 → C2 |

| 3 | ~6.0-6.2 (d) | ~105.0 | H4 → C3, H5 → C3 |

| 4 | ~7.2-7.4 (t) | ~140.0 | H3 → C4, H5 → C4 |

| 5 | ~6.3-6.5 (d) | ~110.0 | H4 → C5, H3 → C5 |

| 6 | - | ~162.0 | H5 → C6, H7 → C6 |

| 7 (OCH₂) | ~4.2-4.4 (t) | ~68.0 | H8 → C7, H5 → C7 |

| 8 (CH₂) | ~1.9-2.1 (quint) | ~30.0 | H7 → C8, H9 → C8 |

| 9 (CH₂O) | ~3.5-3.7 (t) | ~70.0 | H8 → C9, H10 → C9 |

| 10 (OCH₃) | ~3.3-3.4 (s) | ~59.0 | H9 → C10 |

| NH₂ | ~5.5-6.0 (br s) | - | H3 → C2 (weak) |

Note: Predicted values are based on analogous structures and general spectroscopic principles. Actual experimental values may vary.

Dynamic NMR Studies for Conformational Dynamics

The methoxypropoxy side chain of this compound is flexible, and its conformation can be influenced by temperature and solvent. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can provide insights into the rotational barriers around the C-O and C-C single bonds of this side chain. By analyzing changes in the line shape of the signals, it is possible to determine the energetic barriers for different conformational exchange processes.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Intermolecular Interactions

Vibrational spectroscopy, including both IR and Raman techniques, offers valuable information about the functional groups present in a molecule and the nature of intermolecular interactions. oatext.comresearchgate.net

Functional Group Identification and Band Assignments

The IR and Raman spectra of this compound would be characterized by specific vibrational modes corresponding to its constituent functional groups.

Table 2: Characteristic IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (amine) | Symmetric & Asymmetric Stretching | 3300-3500 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C=C, C=N (pyridine ring) | Stretching | 1400-1600 |

| N-H (amine) | Scissoring/Bending | 1590-1650 |

| C-O (ether) | Asymmetric Stretching | 1200-1275 |

| C-O (ether) | Symmetric Stretching | 1000-1100 |

Hydrogen Bonding Networks in Condensed Phases

In the solid state or in concentrated solutions, the primary amine group (-NH₂) of this compound can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen atoms of the methoxypropoxy group can act as hydrogen bond acceptors. These intermolecular hydrogen bonds can lead to the formation of dimers or more complex supramolecular structures. These interactions would be observable in the IR spectrum as a broadening and shifting of the N-H stretching band to lower frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions associated with the aminopyridine chromophore. The presence of the electron-donating amino and methoxypropoxy groups attached to the pyridine ring acts as auxochromes, which are expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyridine. The exact position of the absorption bands will be influenced by the solvent polarity.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental formula of a compound. For this compound (C₉H₁₄N₂O₂), HRMS would distinguish its exact mass from other compounds with the same nominal mass.

Expected HRMS Data: The theoretical monoisotopic mass of the protonated molecule [M+H]⁺ is calculated to be 183.1128 Da. An experimental HRMS measurement would be expected to align closely with this value, typically within a few parts per million (ppm), thus confirming the elemental composition.

| Formula | Species | Theoretical Mass (Da) | Expected Experimental Mass (Da) |

| C₉H₁₄N₂O₂ | [M+H]⁺ | 183.1128 | 183.1128 ± 0.0005 |

This table represents theoretical data, as specific experimental results for this compound are not publicly documented.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragment Ions

Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of a precursor ion (in this case, the [M+H]⁺ ion of this compound) to generate a spectrum of product ions. This fragmentation pattern is like a fingerprint, revealing the underlying structure of the molecule.

Predicted Fragmentation Pathways: The fragmentation of protonated this compound would likely proceed through several key pathways, primarily involving the cleavage of the ether linkage in the methoxypropoxy side chain.

Loss of the methoxypropoxy group: A primary fragmentation would be the cleavage of the C-O bond connecting the side chain to the pyridine ring, resulting in the formation of a protonated 2-amino-6-hydroxypyridine (B123244) fragment.

Cleavage within the side chain: Fragmentation could also occur along the propoxy chain, leading to the loss of smaller neutral molecules like methanol (B129727) (CH₃OH) or formaldehyde (B43269) (CH₂O). For instance, a characteristic fragment would arise from the cleavage of the propoxy chain, yielding a stable ion.

Hypothetical Key Fragment Ions in MS/MS Analysis:

| Precursor Ion (m/z) | Proposed Fragment Ion Structure | Proposed Neutral Loss | Fragment Ion (m/z) |

| 183.11 | [C₅H₆N₂O+H]⁺ (Protonated 2-amino-6-hydroxypyridine) | C₄H₈O | 111.05 |

| 183.11 | [M+H - CH₃OH]⁺ | CH₃OH | 151.08 |

| 183.11 | [M+H - C₃H₇O]⁺ | C₃H₇O | 124.06 |

This table contains hypothetical data based on the principles of mass spectrometry, as specific experimental MS/MS spectra for this compound are not available in published literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and the spatial arrangement of atoms. For this compound, a single-crystal X-ray diffraction study would reveal its conformation and how it packs in the solid state. Although specific crystallographic data for this compound is not publicly available, analysis of related aminopyridine structures allows for predictions of its solid-state behavior. researchgate.netresearchgate.netmdpi.com

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound would be heavily influenced by hydrogen bonding and other non-covalent interactions. The primary amine group (-NH₂) is a strong hydrogen bond donor, while the pyridine ring nitrogen and the ether oxygen atoms in the side chain are potential hydrogen bond acceptors.

Conformational Preferences in the Crystalline State

The conformation of the 3-methoxypropoxy side chain is a key structural feature. In the crystalline state, this chain would adopt a low-energy conformation to minimize steric hindrance and maximize favorable intermolecular interactions. The torsional angles defining the orientation of the ether chain relative to the pyridine ring would be precisely determined. It is expected that the chain would be relatively planar or adopt a staggered conformation to optimize packing efficiency. The planarity of the pyridine ring itself would likely be maintained. researchgate.net

Theoretical and Computational Studies of 6 3 Methoxypropoxy Pyridin 2 Amine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of molecules. For 6-(3-methoxypropoxy)pyridin-2-amine, these calculations would provide critical insights into its reactivity, stability, and spectroscopic characteristics.

Analysis of Molecular Orbitals (e.g., HOMO-LUMO) and Electrostatic Potential Maps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For the pyridin-2-amine moiety, the HOMO is typically characterized by a significant contribution from the amino group and the π-system of the pyridine (B92270) ring. acs.org The LUMO, conversely, is generally distributed over the pyridine ring's π*-antibonding orbitals. The introduction of the 6-(3-methoxypropoxy) group, an electron-donating substituent, would be expected to raise the energy of the HOMO, thereby potentially reducing the HOMO-LUMO gap and increasing the molecule's reactivity.

A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution. For pyridine derivatives, the nitrogen atom of the ring typically exhibits a region of negative electrostatic potential (red/yellow), indicating a site for electrophilic attack. researchgate.netresearchgate.net The amino group's protons would show a positive potential (blue), highlighting their role as hydrogen bond donors. The oxygen atoms in the methoxypropoxy side chain would also present regions of negative potential, influencing intermolecular interactions.

Table 1: Estimated Frontier Orbital Energies for this compound based on related Pyridine Derivatives

| Parameter | Estimated Value (eV) | Significance |

| HOMO Energy | -5.5 to -6.0 | Electron-donating capability |

| LUMO Energy | -0.5 to -1.0 | Electron-accepting capability |

| HOMO-LUMO Gap | 4.5 to 5.5 | Chemical reactivity and stability |

Note: These values are estimations based on computational studies of similar substituted pyridines and are for illustrative purposes.

Molecular Geometry Optimization and Conformational Energy Landscapes

The geometry of this compound would be determined by the interplay of the planar pyridin-2-amine ring and the flexible 3-methoxypropoxy side chain. Computational geometry optimization, likely using a method like B3LYP with a 6-311++G(d,p) basis set, would reveal the most stable three-dimensional structure. tandfonline.comtandfonline.com

Table 2: Predicted Key Geometrical Parameters for this compound

| Parameter | Predicted Value | Basis of Prediction |

| C-N (amino) bond length | ~1.37 Å | Studies on 2-aminopyridine (B139424) derivatives researchgate.net |

| C-N (ring) bond lengths | ~1.34 - 1.39 Å | Studies on pyridine ring systems researchgate.net |

| C-O-C bond angle | ~110-112° | Standard ether bond angles |

| C-C-C bond angle | ~109.5° | Standard alkane bond angles |

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical calculations can accurately predict spectroscopic data, which are invaluable for experimental characterization.

NMR Chemical Shifts: The ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. For the pyridin-2-amine core, the aromatic protons typically appear in the range of 6.0-8.5 ppm. chemicalbook.comspectrabase.com The protons of the methoxypropoxy side chain would have characteristic shifts: the CH₂ groups adjacent to oxygen atoms would be downfield (around 3.5-4.5 ppm), while the central CH₂ group would be further upfield. The methoxy (B1213986) group (CH₃) protons would likely appear as a singlet around 3.3 ppm.

Vibrational Frequencies: The infrared (IR) and Raman spectra are determined by the molecule's vibrational modes. DFT calculations can predict these frequencies with good accuracy. Key vibrational modes for this compound would include:

N-H stretching of the amino group (around 3300-3500 cm⁻¹) tsijournals.com

Aromatic C-H stretching (around 3000-3100 cm⁻¹) researchgate.net

Aliphatic C-H stretching of the side chain (around 2850-3000 cm⁻¹) researchgate.net

C=C and C=N stretching of the pyridine ring (around 1400-1600 cm⁻¹) tsijournals.com

C-O-C stretching of the ether linkage (around 1050-1150 cm⁻¹)

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed picture of behavior in the solution phase.

Conformational Dynamics in Different Solvents

In solution, the conformational flexibility of the 3-methoxypropoxy side chain would be influenced by the solvent. MD simulations could track the time-evolution of the key dihedral angles of the side chain. In a non-polar solvent, intramolecular forces would dominate, and the molecule would likely adopt conformations that minimize steric clashes. In polar protic solvents like water or ethanol, intermolecular hydrogen bonding between the solvent and the nitrogen and oxygen atoms of the solute would play a significant role. These interactions could stabilize certain conformations over others.

Interaction with Solvent Molecules and Other Chemical Species

MD simulations are particularly useful for analyzing the solvation shell around a molecule. For this compound in an aqueous solution, the simulations would likely show water molecules forming hydrogen bonds with:

The amino group (acting as a donor)

The pyridine ring nitrogen (acting as an acceptor)

The ether oxygen atoms of the side chain (acting as acceptors)

The radial distribution function (RDF) is a key output of MD simulations that quantifies the probability of finding a solvent molecule at a certain distance from a solute atom. Analysis of the RDFs for the nitrogen and oxygen atoms would provide detailed information about the structure and strength of the solvation shell. These interactions are crucial for understanding the molecule's solubility and its interactions with other chemical species in solution. rsc.orgacs.org

Reaction Mechanism Modeling

A comprehensive search for reaction mechanism modeling of this compound did not yield specific studies. This includes the characterization of transition states, calculation of activation energy barriers, and elucidation of reaction pathways and selectivity for its synthesis or subsequent reactions.

Transition State Characterization and Activation Energy Barriers

No published data were found detailing the transition state geometries or the activation energy barriers for reactions involving this compound. Such studies would typically employ quantum mechanical methods to map the energy landscape of a chemical reaction, identifying the highest energy point (transition state) between reactants and products.

Elucidation of Reaction Pathways and Selectivity

Similarly, there is a lack of available research on the theoretical elucidation of reaction pathways and the prediction of selectivity for this compound. While general principles of organic synthesis can predict likely outcomes, detailed computational studies that compare competing pathways for this compound are not present in the surveyed literature. For related aminopyridine compounds, studies have explored various reaction types, but these cannot be directly extrapolated to the specific methoxypropoxy-substituted variant. cbseacademic.nic.inncert.nic.in

Ligand-Substrate/Receptor Interaction Modeling in Chemical Systems

While molecular docking and interaction modeling are common for compounds with potential biological activity, no specific docking studies for this compound have been published. nih.govnih.govdergipark.org.tr Research on analogous structures, such as other substituted aminopyridines, indicates that this class of compounds is of interest in drug discovery, often targeting protein kinases or other enzymes. nih.govnih.gov

Docking Studies with Specific Binding Pockets

There are no available reports of this compound being docked into the active site of any specific enzyme or receptor. Such studies would provide insight into its potential biological targets and mode of action.

Binding Energy Calculations and Interaction Hotspots

Without docking studies, there are consequently no publicly available calculations of binding energies or identification of interaction hotspots for this compound within a biological target.

Quantitative Structure-Reactivity/Property Relationship (QSPR/QSRR) Approaches

A search for Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Reactivity Relationship (QSRR) studies specifically involving this compound yielded no results. These studies rely on correlating calculated molecular descriptors with experimental properties or reactivities across a series of related compounds. The absence of such a study for this specific molecule indicates that a systematic investigation of a series of analogs, which would be necessary to build a QSPR/QSRR model, has likely not been performed or published.

Chemical Applications and Functional Material Development Incorporating 6 3 Methoxypropoxy Pyridin 2 Amine

Role as a Versatile Building Block in Complex Organic Synthesis

The structural features of 6-(3-methoxypropoxy)pyridin-2-amine, namely the nucleophilic 2-amino group and the 6-alkoxy substituent, render it a valuable synthon for the construction of more complex molecular architectures.

Precursor to Advanced Heterocyclic Scaffolds

The 2-aminopyridine (B139424) moiety is a well-established precursor for the synthesis of a wide array of fused heterocyclic systems. The amino group can participate in various cyclization reactions to form bicyclic and polycyclic structures of medicinal and material significance. While specific examples for this compound are not extensively documented, its reactivity can be inferred from the known chemistry of analogous 2-aminopyridines.

For instance, the reaction of 2-aminopyridines with α-haloketones is a classical method for the synthesis of imidazo[1,2-a]pyridines, a class of compounds with diverse biological activities. Similarly, condensation reactions with β-dicarbonyl compounds can lead to the formation of pyrido[1,2-a]pyrimidines. The presence of the 3-methoxypropoxy group at the 6-position can influence the reactivity and solubility of these resulting heterocyclic scaffolds, potentially fine-tuning their physical and biological properties.

A notable application of a structurally related compound is seen in the synthesis of Rabeprazole, a proton pump inhibitor. A key intermediate in its synthesis is 2-[[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]-methyl]thio]-1H-benzimidazole. google.com The synthesis of this intermediate involves the introduction of the 3-methoxypropoxy side chain onto the pyridine (B92270) ring, highlighting the industrial relevance of this particular alkoxy substituent in the construction of complex pharmaceutical agents. google.com

Intermediate in the Synthesis of Functional Molecules

The amino group of this compound serves as a handle for the introduction of various functional groups through reactions such as acylation, alkylation, and diazotization followed by substitution. These transformations allow for the modular construction of libraries of compounds with diverse functionalities.

The synthesis of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines, which have shown potential as macrofilaricidal compounds, often starts from substituted 2-aminopyridines. acs.org By analogy, this compound could serve as a starting material for novel therapeutic agents. The 3-methoxypropoxy group, with its ether linkage, can potentially improve pharmacokinetic properties such as solubility and membrane permeability.

Applications in Catalysis and Organometallic Chemistry

The nitrogen atoms of the pyridine ring and the amino group in this compound make it a promising candidate for the design of novel ligands for catalysis.

Design of Ligands for Metal-Catalyzed Reactions

The synthesis of Schiff base ligands from aminopyridines is another avenue for creating effective metal complexes. For instance, a Schiff base ligand derived from 6-methoxypyridin-3-amine has been used to prepare Co(II) and Cu(II) complexes that exhibit antimicrobial activity and have potential applications in catalysis. semanticscholar.org It is conceivable that this compound could be similarly employed to create novel Schiff base ligands, where the ether side chain might influence the solubility and stability of the resulting metal complexes.

Table 1: Potential Metal-Ligand Complexes and Their Catalytic Applications

| Ligand Type Derived from this compound | Potential Metal Centers | Potential Catalytic Applications |

| Bidentate N,N-ligand | Pd, Rh, Ir, Cu, Co | Cross-coupling reactions, C-H activation |

| Schiff Base Ligand | Co, Cu, Zn | Oxidation reactions, reduction reactions |

Role in Organocatalysis or Acid-Base Catalysis

The basic nitrogen atoms in this compound suggest its potential use as an organocatalyst. Pyridine and its derivatives are known to act as basic catalysts in a variety of organic transformations, such as acylation reactions. The electronic properties of the pyridine ring, influenced by the amino and alkoxy substituents, would determine its catalytic efficacy. While direct studies on the organocatalytic applications of this specific compound are not available, the broader class of aminopyridines has been explored in this context.

Development of Functional Materials

The unique combination of a fluorophore-like aminopyridine core and a flexible side chain in this compound makes it an interesting candidate for the development of functional materials.

Substituted pyridine derivatives are known to be integral components of fluorescent materials. The introduction of both amino and alkoxy groups on a pyridine nucleus can lead to compounds with interesting photophysical properties. researchgate.net These properties can be harnessed for applications such as security markers in paper or as components in organic light-emitting diodes (OLEDs). The 3-methoxypropoxy group could enhance the processability and film-forming properties of such materials.

Furthermore, pyridine-based structures can be incorporated into polymers to create materials with specific functionalities. For instance, materials containing thiourea (B124793) derivatives, which can be synthesized from amines, are used in dental applications as part of redox initiator systems for polymerization. mdpi.com The incorporation of this compound into such polymer systems could potentially modulate the curing kinetics and mechanical properties of the resulting materials.

Table 2: Potential Functional Materials Incorporating this compound

| Material Type | Potential Functionality | Rationale |

| Fluorescent Dyes | Security inks, bio-imaging | Aminopyridine core as a potential fluorophore |

| Polymer Additives | Modified curing agents | Amine functionality for incorporation into polymer backbones |

| Organic Semiconductors | Components in OLEDs | Tunable electronic properties of the pyridine ring |

Monomer for Polymer Synthesis and Advanced Polymeric Materials

There is currently no available scientific literature that describes the use of This compound as a monomer in polymerization reactions. Consequently, no data exists on the synthesis of polymers or advanced polymeric materials derived from this compound. Research into its potential for creating polymers with specific thermal, mechanical, or optical properties has not been reported.

Components in Supramolecular Chemistry and Self-Assembly

No studies have been found that investigate the role of This compound in the field of supramolecular chemistry. There are no reports of its use as a building block for the construction of self-assembling systems such as metal-organic frameworks (MOFs), hydrogen-bonded networks, or other complex supramolecular architectures. The potential coordination chemistry of the aminopyridine moiety and the influence of the methoxypropoxy side chain on self-assembly processes remain unexplored.

Luminescent or Optoelectronic Material Constituents

The potential of This compound as a constituent in luminescent or optoelectronic materials has not been investigated in the available scientific literature. There are no reports on its photophysical properties, such as absorption and emission spectra, quantum yields, or its potential for use in applications like organic light-emitting diodes (OLEDs), fluorescent probes, or other optical devices.

Chemsensors and Probes for Analytical Applications (non-biological detection)

There is a lack of research on the application of This compound in the development of chemosensors or analytical probes for non-biological detection.

Selective Detection of Metal Ions

No published studies demonstrate the use of This compound as a ligand for the selective detection of metal ions. Its binding affinity and selectivity for various metal cations have not been characterized, and consequently, no sensor systems based on this compound have been developed.

Electrochemical Applications

The electrochemical properties and potential applications of This compound are not documented in any available research. There are no studies on its redox behavior, its potential as a component in battery technologies, or its efficacy in corrosion inhibition.

Future research on the chemical compound this compound is poised to expand into several key areas, driven by the quest for greater efficiency, sustainability, and novel applications. The unique structural features of this molecule, combining a reactive aminopyridine core with a flexible methoxypropoxy side chain, offer a rich landscape for scientific exploration. Future investigations will likely focus on developing greener synthetic methods, understanding its complex reactivity, and harnessing its potential in advanced materials and catalysis. Furthermore, the integration of cutting-edge computational tools and a focus on lifecycle management will be crucial in unlocking the full potential of its derivatives.

Q & A

Basic Questions

Q. What are the optimized synthetic routes for 6-(3-Methoxypropoxy)pyridin-2-amine, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting a halogen atom (e.g., Cl or Br) at the pyridine’s 6-position with 3-methoxypropoxy groups under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) with catalysts like K₂CO₃ . Yield optimization may require temperature control (80–120°C), inert atmospheres (N₂/Ar), and stoichiometric excess of the alkoxy reagent. Purification via column chromatography or recrystallization is recommended .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and detects impurities (e.g., residual solvents) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98%) using reverse-phase columns and UV detection .

- Mass Spectrometry (MS) : ESI-MS or GC-MS validates molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹) .

Q. What are the best practices for handling and storing this compound to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂) at 2–8°C to prevent oxidation or hydrolysis. Use desiccants to mitigate moisture absorption. For handling, employ gloveboxes or fume hoods with personal protective equipment (PPE) due to potential amine reactivity .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying reactive sites (e.g., the 2-amine group’s lone pair). Molecular docking studies can predict interactions with biological targets (e.g., enzymes) by simulating binding affinities and steric effects .

Q. What strategies resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer :

- Dose-Response Analysis : Compare EC₅₀/IC₅₀ values under standardized assay conditions (e.g., cell lines, pH, temperature).

- Metabolic Stability Tests : Assess if metabolites (e.g., demethylated products) contribute to observed activity discrepancies .

- Structural Analog Comparison : Benchmark against analogs (e.g., 6-methoxy-4-(trifluoromethyl)pyridin-2-amine) to isolate substituent effects .

Q. How does the substitution pattern of this compound influence its interaction with biological targets compared to analogs?

- Methodological Answer : The 3-methoxypropoxy group enhances lipophilicity, improving membrane permeability. Comparative Structure-Activity Relationship (SAR) studies using analogs (e.g., 6-(difluoromethoxy)pyridin-2-amine) reveal that electron-withdrawing substituents reduce amine basicity, altering binding to receptors like GPCRs or kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.